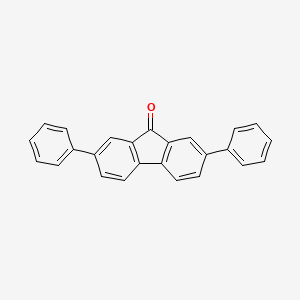

2,7-Diphenyl-9H-fluoren-9-one

Description

Contextual Significance of Fluorenone Derivatives in Contemporary Chemistry and Materials Science

Fluorenone, an aromatic organic compound with the chemical formula C13H8O, and its derivatives are pivotal in materials science, medicinal chemistry, and organic electronics. sci-hub.seresearchgate.net Their rigid, planar, and highly conjugated π-system endows them with intriguing and tunable photophysical and physicochemical properties. sci-hub.seresearchgate.netresearchgate.net These characteristics make them ideal candidates for a wide array of applications, including:

Organic Light-Emitting Diodes (OLEDs): Fluorenone derivatives are extensively used as emitters or hosts in OLEDs due to their high thermal stability, excellent charge transport properties, and high photoluminescence efficiency. mdpi.comtandfonline.com They can be modified to emit light across the visible spectrum, from blue to red. tandfonline.comentrepreneur-cn.com

Solar Cells: These compounds serve as building blocks for organic semiconductors in photovoltaic devices. sci-hub.sesioc-journal.cn

Nonlinear Optics (NLO): The unique combination of chemical, structural, and optical properties of fluorenone materials makes them promising for NLO applications, such as second harmonic generation (SHG) and terahertz (THz) wave generation. researchgate.netru.nl

Sensors: Fluorenone-based fluorescent and colorimetric sensors have been developed for the detection of various ions and analytes.

Biochemistry: In the realm of biochemistry, fluorene (B118485) derivatives are utilized as fluorescent probes and biosensors to study biological molecules like proteins and DNA. entrepreneur-cn.com

The versatility of the fluorenone scaffold lies in its susceptibility to chemical modification. sioc-journal.cn Various functional groups can be readily introduced into the fluorene ring, allowing for the fine-tuning of its electronic and optical properties to suit specific applications. sioc-journal.cn

Foundational Research Trajectories of 2,7-Diphenyl-9H-fluoren-9-one

The synthesis of 2,7-disubstituted fluorenes and fluorenones, including this compound (DPFO), is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ru.nlresearchgate.net This method allows for the efficient formation of carbon-carbon bonds between the fluorene core and aryl groups.

Initial research into the luminescence of DPFO reported unusual aggregation-induced emission (AIE) effects. researchgate.net However, subsequent, more detailed studies revealed that these initial observations were likely due to trace impurities of 2,7-diphenyl-fluorene (DPF) in the synthesized DPFO. researchgate.net Pure DPFO does exhibit intense fluorescence in the solid state, but with a blueshifted wavelength compared to its solution, which is contrary to the redshift typically associated with AIE. researchgate.net

The photophysical properties of DPFO and related derivatives are a central focus of ongoing research. For instance, the introduction of different substituent groups at the 2 and 7 positions of the fluorenone core can significantly alter the molecule's emission color and efficiency. entrepreneur-cn.com

Below is a table summarizing key properties of this compound and a related derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Emission Wavelength (Solid State) | Key Application Areas |

| This compound (DPFO) | C25H16O | 332.39 | 528 nm researchgate.net | OLEDs, NLO materials researchgate.netresearchgate.net |

| 2,7-diphenyl-9H-fluorene (DPF) | C25H18 | 318.4 nih.gov | 390 nm, 410 nm researchgate.net | Organic lasers, OLEDs researchgate.net |

Identification of Current Research Gaps and Future Perspectives for Advanced Investigations

Despite the significant progress in the study of fluorenone derivatives, several research gaps and promising future directions remain:

Developing Novel Synthetic Methodologies: While Suzuki coupling is a common method, exploring more efficient, cost-effective, and environmentally friendly synthetic routes for fluorenone derivatives is an ongoing need. researchgate.net

Enhancing Material Performance: A key challenge is to design and synthesize new fluorenone-based materials with even higher quantum efficiencies, improved charge transport capabilities, and greater stability for applications in OLEDs and organic solar cells. mdpi.comtandfonline.com Theoretical studies using methods like Density Functional Theory (DFT) can aid in the rational design of molecules with enhanced nonlinear optical properties. sciencexcel.com

Exploring Supramolecular Chemistry: The self-assembly of fluorenone derivatives into well-defined nanostructures is a promising area for creating materials with novel functions. rsc.org Understanding and controlling the intermolecular interactions that govern this self-assembly is crucial for advancing this field. rsc.org

Broadening Applications: While the focus has been on optoelectronics, the potential of fluorenone derivatives in other areas, such as chemosensors and biological imaging, warrants further investigation. nih.gov The development of ion-responsive supramolecular gels from fluorenone derivatives is one such emerging application. nih.gov

Hybrid Materials: The integration of fluorenone derivatives into hybrid materials, such as metal-organic frameworks (MOFs) or composites with carbon-based nanomaterials, could lead to synergistic properties and new functionalities. researchgate.net

Propriétés

Formule moléculaire |

C25H16O |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

2,7-diphenylfluoren-9-one |

InChI |

InChI=1S/C25H16O/c26-25-23-15-19(17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)18-9-5-2-6-10-18/h1-16H |

Clé InChI |

JHPVZYUJSQWUBP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Strategic Approaches to Synthetic Pathways for 2,7 Diphenyl 9h Fluoren 9 One and Its Architectures

Methodologies for Core Structure Synthesis

The construction of the 2,7-Diphenyl-9H-fluoren-9-one core can be achieved through several efficient methodologies, including palladium-catalyzed reactions and transformations mediated by organometallic reagents.

Palladium-Catalyzed Annulation Routes

Palladium-catalyzed annulation reactions offer a powerful tool for the synthesis of fluoren-9-ones. nih.gov One notable method involves the annulation of in situ generated arynes by 2-haloarenecarboxaldehydes in the presence of a palladium catalyst. nih.gov This approach provides an efficient route to substituted fluoren-9-ones from readily available starting materials and avoids the use of harsh oxidizing agents and strong mineral acids. nih.gov The reaction is tolerant of various functional groups, including cyano, ester, aldehyde, and ketone groups. nih.gov

A plausible mechanism for this transformation involves the oxidative cyclization of Pd(0) with an aryne to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of a 2-haloarenecarboxaldehyde, followed by reductive elimination, leads to the formation of the fluorenone product. nih.gov

Another palladium-catalyzed approach is the cascade arene/alkyne annulation reaction, which has been developed for the synthesis of fluorene-benzoxazine derivatives. acs.org This transformation proceeds through a sequence of a 6-exo-dig cyclization, the formation of a 1,3-oxazine vinylpalladium intermediate, and a C–H bond activation. acs.org

Organometallic Reagent-Mediated Transformations (e.g., Grignard Protocols)

Organometallic reagents, such as Grignard reagents, play a crucial role in the synthesis of fluorenone derivatives. For instance, the synthesis of 2-Bromo-9,9-diphenylfluorene can be achieved by reacting 2-Bromo-9H-fluoren-9-one with phenylmagnesium chloride, a Grignard reagent. chemicalbook.com This reaction proceeds through the addition of the phenyl group to the carbonyl carbon of the fluorenone, followed by a series of steps to yield the final product. chemicalbook.com The use of continuous flow technology in Grignard reactions has been shown to significantly improve yields and reduce waste, offering a greener production method. rsc.org

Advanced Coupling Reactions (e.g., Sonogashira Coupling, Suzuki Coupling)

Advanced coupling reactions are instrumental in the synthesis of 2,7-diaryl substituted fluorenes and fluorenones.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It has been employed in the synthesis of various fluorene-based molecules with applications in bioimaging and materials science. nih.govresearchgate.net The reaction is typically carried out under mild conditions and has been adapted for use in aqueous media, contributing to greener synthesis protocols. wikipedia.orgnih.gov Catalyst-controlled regioselectivity in Sonogashira coupling allows for the selective functionalization of multi-halogenated precursors. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples organoboronic acids or esters with aryl or vinyl halides or triflates. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of 2,7-diaryl substituted fluorenes and fluorenones. researchgate.net The Suzuki coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org A new diamine monomer, 2,7-bis(4-aminophenyl)-9H-fluoren-9-one, was synthesized via a Suzuki coupling reaction for the preparation of polyimides with excellent barrier properties. researchgate.net

| Coupling Reaction | Catalyst System | Key Features | Applications in Fluorenone Synthesis |

|---|---|---|---|

| Sonogashira Coupling | Palladium catalyst with a copper co-catalyst | Forms C(sp²)-C(sp) bonds; mild reaction conditions. wikipedia.orglibretexts.org | Synthesis of ethynyl-substituted fluorenones. researchgate.net |

| Suzuki Coupling | Palladium catalyst with a base | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. libretexts.orgorganic-chemistry.org | Synthesis of 2,7-diaryl substituted fluorenones. researchgate.netresearchgate.net |

Targeted Derivatization and Functionalization Strategies

The functionalization of the this compound core is crucial for tuning its electronic and photophysical properties for specific applications.

Regioselective Functionalization at the Fluorenone Core

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the fluorenone scaffold. While direct substitution at the 2 and 7 positions can be challenging, a common strategy involves starting with a fluorenone core that already possesses reactive functional groups at these positions. For example, a 2,7-dihalogenated fluorene (B118485) can be used as a precursor for Suzuki cross-coupling reactions to introduce various aryl groups. The resulting 2,7-diaryl substituted fluorenes can then be oxidized to the corresponding fluorenones. researchgate.net

Introduction of Auxiliary Electron-Donating and Electron-Accepting Moieties

The introduction of electron-donating and electron-accepting groups onto the fluorenone framework is a key strategy for modulating its optoelectronic properties. The fluorenone unit itself is considered an electron-accepting moiety. nih.gov By attaching electron-donating groups, donor-acceptor type molecules can be created, which are of interest for applications in organic electronics. nih.gov For instance, imide-functionalized fluorenones have been designed as electron-accepting building blocks for n-type organic semiconductors. nih.gov The strategic placement of these functional groups can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's properties for use in devices like solar cells and light-emitting diodes. nih.govbradleydrose.com

| Functionalization Strategy | Methodology | Purpose | Example |

|---|---|---|---|

| Regioselective Functionalization | Utilizing pre-functionalized fluorenone cores (e.g., 2,7-dihalo-9H-fluoren-9-one) for cross-coupling reactions. | Precise placement of substituents to control molecular architecture. | Suzuki coupling of 2,7-dibromo-9H-fluoren-9-one with arylboronic acids. |

| Introduction of Electron-Donating/Accepting Groups | Attaching moieties with specific electronic properties to the fluorenone core. nih.gov | Tuning the electronic and photophysical properties for specific applications. nih.gov | Synthesis of fluorenone derivatives with amino (donor) or nitro (acceptor) groups. rsc.org |

Polymerization and Oligomerization Techniques for Macrostructure Formation

The creation of macromolecular structures from this compound and its derivatives is critical for developing advanced materials with tailored optoelectronic and thermal properties. Various polymerization and oligomerization techniques are employed to build polymers where the fluorenone moiety is either part of the main chain or a pendant group.

Key polymerization strategies include step-growth polymerizations such as Suzuki and Sonogashira coupling, oxidative coupling, and polycondensation reactions. These methods are effective for creating conjugated polymers, which are valued for their electronic properties.

Suzuki Coupling Polymerization: This is a widely used method for synthesizing polyfluorenes and their derivatives. The process typically involves the reaction of a dihalo-fluorene monomer with a diboronic acid or ester derivative in the presence of a palladium catalyst. For instance, a diamine monomer containing the rigid fluorenone moiety, 2,7-bis(4-aminophenyl)-9H-fluoren-9-one, can be synthesized via a Suzuki coupling reaction as a precursor to polyimides. researchgate.net This monomer can then be reacted with a dianhydride, such as pyromellitic dianhydride, in a conventional two-step polycondensation process to yield high-performance polyimides. researchgate.net These polymers exhibit excellent barrier properties, making them suitable for applications in electronics and packaging. researchgate.net

Oxidative Coupling Polymerization: This technique utilizes an oxidizing agent, commonly iron(III) chloride (FeCl₃), to polymerize monomers. It is a direct and efficient method for creating carbon-carbon bonds between aromatic units. Fluorene-based monomers functionalized with thiophene units have been successfully polymerized using FeCl₃. researchgate.net This approach offers a straightforward route to conjugated polymers where the fluorene core contributes to the material's rigidity and photophysical properties.

Dehalogenative Polycondensation: This method, often mediated by nickel complexes like Ni(cod)₂/cod/bpy, is another powerful tool for synthesizing conjugated polymers from dihalo-aromatic monomers. researchgate.net It allows for the formation of high molecular weight polymers under relatively mild conditions. A patented method for preparing poly(9,9-dialkylfluorene)s involves reacting a 2,7-dihalo-9,9-disubstituted fluorene with an organic magnesium reagent to form a Grignard monomer, which is then polymerized using a divalent nickel catalyst. google.com This process offers good control over the polymer's molecular weight. google.com

The choice of polymerization technique significantly influences the resulting polymer's characteristics, including molecular weight, polydispersity, and solubility, which in turn dictate its performance in various applications.

Table 1: Overview of Polymerization Techniques for Fluorenone-Based Macrostructures

| Polymerization Technique | Monomer Precursors | Catalyst/Reagent | Resulting Polymer Type | Key Advantages |

|---|---|---|---|---|

| Suzuki Coupling | Dihalo-fluorenone derivatives, Diboronic acids/esters | Palladium complex (e.g., Pd(PPh₃)₄) | Conjugated Polymers, Polyimides | Versatile, good functional group tolerance, controlled chain growth. |

| Oxidative Coupling | Thiophene-functionalized fluorenones | Iron(III) chloride (FeCl₃) | Conjugated Polymers | Direct, efficient C-C bond formation. |

| Dehalogenative Polycondensation | Dihalo-fluorenone derivatives | Nickel complex (e.g., Ni(cod)₂) | Conjugated Polymers | Mild reaction conditions, can produce high molecular weight polymers. google.com |

| Polycondensation | Diamine-fluorenone, Dianhydrides | - (Two-step process) | Polyimides | Creates high-performance polymers with excellent thermal and barrier properties. researchgate.net |

Optimization of Synthetic Efficacy and Scalability for Research Purposes

The transition from laboratory-scale synthesis to larger-scale production for research or potential commercialization requires a focus on optimizing reaction conditions to improve yield, purity, cost-effectiveness, and environmental footprint. For this compound, a key step that can be optimized for scalability is the oxidation of the corresponding fluorene precursor, 2,7-diphenyl-9H-fluorene.

Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). researchgate.net While effective, these reagents pose significant challenges related to toxicity, waste disposal, and separation from the final product, making them less ideal for large-scale applications. researchgate.net

Modern synthetic strategies prioritize "green" and efficient alternatives. A highly effective and scalable method for synthesizing 9-fluorenones from their 9H-fluorene precursors is through aerobic oxidation. researchgate.net This approach utilizes atmospheric oxygen as the ultimate oxidant, which is both environmentally benign and economically advantageous.

One optimized protocol involves the oxidation of a 9H-fluorene derivative in the presence of a strong base, such as potassium hydroxide (KOH), in a solvent like tetrahydrofuran (THF) under ambient conditions. researchgate.net This method has proven to be highly efficient, providing excellent yields and high purity with a simple workup procedure. researchgate.net Crucially, this green and efficient technique has been successfully demonstrated on a multi-kilogram scale for the synthesis of 2,7-dibromofluorenone from 2,7-dibromofluorene, highlighting its potential for the scalable production of other fluorenone derivatives, including this compound. researchgate.net

The optimization process involves a systematic study of various reaction parameters to maximize efficiency.

Table 2: Parameter Optimization for the Scalable Synthesis of 9-Fluorenones

| Parameter | Traditional Method (e.g., CrO₃) | Optimized Aerobic Method | Advantage of Optimization |

|---|---|---|---|

| Oxidant | Chromium trioxide (CrO₃) | Air (Oxygen) | Reduced cost, non-toxic, environmentally friendly. |

| Catalyst/Reagent | Stoichiometric oxidant | Catalytic or stoichiometric base (e.g., KOH) | Lower cost, simpler purification. |

| Reaction Conditions | Often requires elevated temperatures | Ambient temperature and pressure | Energy efficient, safer operating conditions. |

| Solvent | Often chlorinated solvents | Ethers (e.g., THF) | Potentially less toxic solvent choices. |

| Workup/Purification | Removal of heavy metal byproducts | Simple filtration and solvent removal | Reduced waste, higher purity, simplified process. researchgate.net |

| Scalability | Limited by safety and waste concerns | Proven on a 5.0 kg scale for related compounds. researchgate.net | High potential for industrial-scale research production. |

By adopting such optimized, greener synthetic routes, the production of this compound for research purposes can be made more efficient, sustainable, and scalable, facilitating further exploration of its applications in materials science.

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2,7-diphenyl-9H-fluoren-9-one and its derivatives, SCXRD studies provide critical insights into the molecular conformation, packing motifs, and intermolecular interactions that govern their solid-state properties.

In a study of 2,7-diphenylfluorenone derivatives, the parent compound, this compound, was analyzed to understand its crystal structure. These studies reveal the planarity of the central fluorenone core and the torsion angles of the phenyl substituents relative to this core. The molecular packing is significantly influenced by non-covalent interactions, such as hydrogen bonding and π–π stacking, which dictate the formation of different crystalline phases or polymorphs. For instance, the solid-state luminescence properties of these materials are directly linked to the formation of different types of excimers in various solid phases, a phenomenon that is elucidated by detailed crystallographic analysis. nih.gov

Derivatives of this compound have been shown to crystallize in different space groups depending on the substituents. For example, the related compound 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one crystallizes in the monoclinic space group P2₁/c. mdpi.com In its structure, the molecule adopts a nearly planar geometry, with one pyridyl ring being almost coplanar with the fluorenone core while the other is significantly twisted. mdpi.com Such conformational details, determined by SCXRD, are essential for understanding the structure-property relationships in this class of materials. The interplay between π–π stacking and potential hydrogen bond-directed packing can lead to reversible phase transformations in response to external stimuli like temperature or solvent vapor. nih.gov

Table 1: Crystallographic Data for a Related Fluorenone Derivative

| Parameter | 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | 90 |

| β (°) | Value not specified |

| γ (°) | 90 |

| Reference | mdpi.com |

Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM), are powerful tools for visualizing and manipulating molecules at the single-molecule or sub-molecular level on conductive surfaces. These methods allow for the direct investigation of self-assembly processes, molecular orientation, and surface-induced ordering.

While specific STM studies focusing exclusively on the surface assembly of this compound were not prominent in the searched literature, the broader field of fluorene (B118485) chemistry has extensively utilized this technique. For instance, studies on 2,7-diiodo-9H-fluorene have demonstrated its use in on-surface synthesis to create complex graphene nanoribbons on Au(111) surfaces. researchgate.net This highlights the suitability of the fluorene scaffold for controlled surface reactions and the formation of ordered nanostructures.

STM can distinguish electroactive molecules from non-electroactive ones and probe the electronic properties of individual molecules within an assembly. researchgate.net The technique is sensitive to the electronic structure and can provide insights into how molecules like this compound might arrange on a substrate to optimize intermolecular interactions, which is crucial for applications in molecular electronics and organic semiconductor devices. Preliminary STM experiments on related complex structures, such as tripodal systems based on a 9,9'-spirobifluorene scaffold, have shown the potential of these platforms to control the spatial arrangement of molecules on a gold surface.

Spectroscopic Investigations of Electronic Transitions and Vibrational Modes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide definitive proof of the molecular structure of this compound by detailing the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum confirms the presence and connectivity of the aromatic protons on the fluorenone core and the pendant phenyl rings. A study detailing the synthesis of this compound reported its ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃). pku.edu.cn The ¹³C NMR spectrum provides complementary information, notably the characteristic signal for the carbonyl carbon (C9) in the fluorenone system, which appears at a distinct downfield chemical shift. pku.edu.cn While advanced dynamic NMR studies for detailed conformational analysis of this compound are not widely reported, the standard NMR data serve as a crucial benchmark for confirming its synthesis and purity.

Table 2: Representative NMR Chemical Shift Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ/ppm) | Description | Reference |

|---|---|---|---|

| ¹H | 7.94 (d, 2H) | Aromatic Protons | pku.edu.cn |

| ¹H | 7.75 (dd, 2H) | Aromatic Protons | pku.edu.cn |

| ¹H | 7.67−7.59 (m, 6H) | Aromatic Protons | pku.edu.cn |

| ¹H | 7.52−7.44 (m, 4H) | Aromatic Protons | pku.edu.cn |

| ¹H | 7.43−7.35 (m, 2H) | Aromatic Protons | pku.edu.cn |

| ¹³C | 193.8 | Carbonyl Carbon (C=O) | pku.edu.cn |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group.

Table 3: Characteristic Vibrational Frequencies for Fluorenone Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Reference |

|---|---|---|---|

| C=O Stretch | 1710 - 1730 | FT-IR | |

| C=O Stretch (in a derivative) | 1716 | FT-IR | mdpi.com |

| Ring Breathing Modes | 1580 - 1600 | Raman |

Time-resolved spectroscopic techniques are vital for investigating the dynamic processes that occur in molecules following photoexcitation, such as fluorescence, intersystem crossing, and intramolecular charge transfer. The photophysical properties of this compound (DPFO) have been a subject of interest, particularly concerning its fluorescence behavior.

Studies have shown that pure DPFO exhibits intense fluorescence in the solid state (emission peak at 528 nm), which is significantly stronger than its emission in dilute dichloromethane (B109758) solution (emission peak at 542 nm). pku.edu.cn This behavior is a hallmark of aggregation-induced emission (AIE). Time-resolved fluorescence decay measurements can elucidate the lifetimes of the excited states responsible for this emission. For instance, fluorescence decay of DPFO in a dilute solution was monitored at different wavelengths, while in the solid state, the decay was measured at its emission maximum. pku.edu.cn

It was discovered that some unusual photophysical observations previously attributed to DPFO were caused by a trace impurity of 2,7-diphenyl-fluorene (DPF). pku.edu.cn The presence of this impurity, which has a much higher fluorescence quantum yield, can lead to fluorescence quenching of DPF via energy transfer to DPFO at high concentrations or in the solid state. pku.edu.cn This underscores the importance of using highly pure samples and advanced time-resolved techniques to accurately characterize the intrinsic excited-state dynamics of a compound. The study of these dynamics is crucial for designing materials for applications in optoelectronics and sensing, where the efficiency and nature of light emission are paramount.

Theoretical and Computational Elucidations of Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) Studies on Molecular and Electronic Architectures

DFT has proven to be an invaluable tool for investigating the molecular and electronic structure of fluorenone derivatives. These studies provide insights into the distribution of electrons within the molecule and how this is influenced by various factors.

The electronic properties of the 2,7-Diphenyl-9H-fluoren-9-one scaffold are highly tunable through the introduction of different substituent groups. sciencexcel.commdpi.com DFT calculations have shown that attaching electron-donating or electron-withdrawing groups to the fluorene (B118485) core can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scientific.net This, in turn, affects the molecule's electronic and optical properties, such as its absorption and emission spectra. scientific.netcore.ac.uk

For instance, studies on 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its derivatives with nitro and methoxy (B1213986) functional groups have revealed that nitro-modification leads to absorption spectra in a region with greater solar photon abundance. researchgate.netchemrxiv.org The LUMO in these modified derivatives is located on the nitro moieties, which are strong anchoring groups, suggesting their potential as dye candidates for dye-sensitized solar cells. researchgate.netchemrxiv.org The introduction of different substituents influences the π-conjugation of the molecules. mdpi.com

The nature of substituents also impacts the intramolecular charge transfer (ICT) characteristics of these molecules. sciencexcel.com The introduction of strong substituents can lead to a significant enhancement of the first hyperpolarizability, a key property for nonlinear optical (NLO) materials. sciencexcel.com The charge distribution along the molecular axis can be influenced by external electric fields, with increasing field intensity leading to an increase in charge density. qom.ac.ir

Table 1: Effect of Substituents on the Electronic Properties of Fluorenone Derivatives

| Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding |

| DDF2n | Nitro | Data not available | Data not available | Data not available | Nitro-modification leads to absorption in a region of greater solar photon abundance. researchgate.netchemrxiv.org |

| Fluorenone | None | Data not available | Data not available | 2.57 | The energy gap is sensitive to external electric fields. qom.ac.ir |

| Fluorenone Derivatives | Various electron donors/acceptors | Varied | Varied | Narrow | Introduction of five-membered heterocycles and strong substituents enhances NLO properties. sciencexcel.com |

| Symmetrical Fluorene Derivatives | Various | Varied | Varied | Data not available | The nature of substituents influences the π-conjugation of the molecules. mdpi.com |

The three-dimensional arrangement of atoms (conformation) and the interactions between molecules are crucial for determining the material properties of this compound derivatives. Conformational studies of nitro-modified DDF derivatives have shown that while different conformers may have only minute energy differences, their orientation and dipole moments can significantly affect device performance. researchgate.netchemrxiv.org

Molecular docking and molecular dynamics simulations have been employed to understand the interactions of these compounds with biological targets. For example, studies on symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives as SIRT2 inhibitors revealed that specific conformations allow for optimal binding within the active site of the protein. nih.gov These studies highlighted the importance of π–π stacking interactions between the fluorenone derivative and amino acid residues of the protein. nih.gov The crystal structure of these derivatives often reveals that intermolecular interactions, such as C—H···π interactions, contribute to the stability of the crystal packing. researchgate.net The packing of molecules in the solid state can be influenced by a balance between π–π stacking and hydrogen bonding. acs.org

Molecular Dynamics Simulations for Assembly and Interaction Dynamics

While specific molecular dynamics (MD) simulations focusing solely on the assembly and interaction dynamics of this compound are not extensively detailed in the provided results, the application of MD in conjunction with molecular docking for studying protein-ligand interactions has been noted. nih.gov MD simulations are crucial for understanding how these molecules behave in a dynamic environment, providing insights into their self-assembly properties and how they interact with other molecules over time. For instance, MD simulations have been used to verify the binding ability of symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one derivatives to SIRT2. nih.gov

Computational Photophysics for Excited State Characterization and Deactivation Mechanisms

The photophysical properties of this compound and its derivatives are of great interest for applications in optoelectronics. Computational photophysics, often employing Time-Dependent Density Functional Theory (TD-DFT), is used to characterize the excited states of these molecules and understand how they return to the ground state (deactivation mechanisms).

Studies have shown that the excited state of some fluorenone derivatives is more polar than the ground state, leading to a shift in the emission spectra depending on the solvent polarity. nih.gov Theoretical calculations have been used to investigate aggregation-induced emission (AIE) phenomena, where molecules that are non-emissive in solution become highly luminescent in the solid state. acs.org These calculations can help to determine whether the observed emission is from a monomer or an excimer (an excited dimer). ustc.edu.cn Computational studies have also been used to simulate and understand the UV-Vis absorption spectra of fluorenone derivatives, providing insights into electronic transitions. amazonaws.com

Table 2: Computational Photophysics of Fluorenone Derivatives

| Compound | Computational Method | Key Finding |

| 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF) | DFT/TD-DFT | The excited state is more polar than the ground state. nih.gov |

| 2,7-diphenylfluorenone (DPFO) | Theoretical Calculations | Redshifted fluorescence is suggested to be monomer emission. ustc.edu.cn |

| 2,7-diphenylfluorenone derivatives | Computational Simulations | UV-Vis absorption spectra trends align well with experimental results. amazonaws.com |

| Fluorene derivatives | Quantum chemical calculations | Used to analyze the nature of two-photon absorption bands. nih.gov |

Investigations into Advanced Material Science Architectures and Device Principles

Role in Organic Semiconductor Design and Functionality

The unique electronic and photophysical properties of 2,7-diphenyl-9H-fluoren-9-one (DPFO) and its derivatives make them valuable components in the design of organic semiconductors. The fluorenone core acts as an electron acceptor, and this functionality can be tuned by introducing various substituent groups, influencing the material's charge transport capabilities and energy levels.

Contributions to Organic Light-Emitting Diode (OLED) Emitter and Host Materials

Fluorenone-based materials are recognized as a promising class of molecular materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). ru.nl Their utility stems from their chemical, structural, and optical properties which can be readily modified through synthesis. ru.nl The core structure of fluorene (B118485) and its derivatives is frequently employed in the design of both emitter and host materials in OLEDs. bohrium.com

Derivatives of 2,7-disubstituted fluorene have been extensively investigated as blue-emitting materials. For instance, a series of 9,9-diethyl-2,7-distyryl-9H-fluorene derivatives have been synthesized for use in blue fluorescent OLEDs. researchgate.net In one study, a device using a 4-phenylsulfanyl capped derivative achieved a luminous efficiency of 3.87 cd/A and an external quantum efficiency of 2.65% at 20 mA/cm², with CIE coordinates of (0.16, 0.18). researchgate.net In another example, 7-[4-(diphenylamino)styryl]-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine used as a dopant in a 2-methyl-9,10-di(naphthalene-2-yl)anthracene (mADN) host resulted in a device with a luminance efficiency of 4.39 cd/A and power efficiency of 1.87 lm/W at 20 mA/cm². ingentaconnect.com

Furthermore, 9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine derivatives end-capped with various aromatic groups have been developed as efficient blue emitters. tandfonline.com A device incorporating one such derivative demonstrated a luminous efficiency of 5.12 cd/A, a power efficiency of 2.33 lm/W, and an external quantum efficiency of 3.94% at 20 mA/cm², exhibiting deep blue emission with CIE coordinates of (0.15, 0.15). tandfonline.com Fluorene derivatives incorporating triphenylamine (B166846) and carbazole (B46965) have also been synthesized and used as hole-transporting materials in yellow phosphorescent OLEDs, with a carbazole-containing derivative showing a high external quantum efficiency of 17.8%. bohrium.com

Below is a table summarizing the performance of select OLED devices incorporating derivatives of 2,7-disubstituted fluorene.

| Derivative Type | Role | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| 4-phenylsulfanyl capped 9,9-diethyl-2,7-distyrylfluorene | Emitter | 3.87 | 2.65 | (0.16, 0.18) |

| 7-[4-(diphenylamino)styryl]-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine | Dopant | 4.39 | - | (0.15, 0.18) |

| 9,9-diethyl-7-(anthracen-9-yl)-N,N-diphenyl-9H-fluoren-2-amine derivative | Emitter | 5.12 | 3.94 | (0.15, 0.15) |

| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine | Hole-Transport Material | 44.25 (for yellow PhOLED) | 17.8 (for yellow PhOLED) | - |

Integration within Organic Photovoltaic (OPV) Active Layers and Charge Transport Systems

The application of fluorenone-based materials extends to the field of organic photovoltaics (OPVs). The inherent donor-acceptor characteristics that can be engineered into fluorenone derivatives make them suitable for use in the active layers of solar cells and as charge transport materials. The compound 3-(9,9-Diphenyl-9H-fluoren-2-YL)fluoranthene, a derivative, is noted for its potential application in OPVs due to its favorable electronic properties.

Advanced Photonic and Optoelectronic System Integration

Fluorenone-based molecular materials are a significant platform for engineering new materials for photonic and optoelectronic applications. ru.nl Their utility in these advanced systems is largely due to their nonlinear optical (NLO) properties. ru.nl

Design Principles for Non-Linear Optical (NLO) Active Materials

The design of fluorenone-based NLO materials leverages their unique molecular structure. Many fluorene and fluorenone molecules with NLO properties are designed as "push-pull" systems, containing electron-donating (D) and electron-accepting (A) groups connected by a conjugated π-spacer. ru.nl In the case of this compound (DPFO), the two phenyl rings act as weak electron donors while the carbonyl group serves as an electron acceptor. This D-π-A configuration results in a permanent dipole moment parallel to the long molecular axis and a transition dipole perpendicular to it.

The V-shaped geometry of fluorenone molecules is a key design feature. ru.nl This geometry leads to different orientations of the transition dipole and the change in the permanent dipole from the ground to the excited state, providing additional avenues for optimizing the macroscopic NLO response. ru.nl The superiority of fluorenone derivatives for NLO applications is not only due to the high hyperpolarizability (β) of individual molecules but also their ability to crystallize in various forms at room temperature. ru.nl The formation of non-centrosymmetric crystal structures is crucial for second-order NLO effects, and fluorenone derivatives can achieve this through synergistic non-covalent interactions like hydrogen bonds and C-H···π interactions, which can overcome dipole-dipole repulsion. ru.nl Asymmetric configurations, such as in 2-([1,1′-biphenyl]-4-yl)-7-phenyl-fluoren-9-one (2-Bp-7-PFO), can also promote non-centrosymmetric packing, leading to efficient second-harmonic generation (SHG). acs.org

Supramolecular Assembly Principles and Functional Materials

The ability of this compound (DPFO) and its derivatives to self-assemble into well-defined structures is a key aspect of their use in functional materials. These assemblies are often driven by a combination of intermolecular forces, leading to specific crystalline arrangements with distinct optical and electronic properties.

DPFO can form crystalline microfibers through self-assembly. In these structures, C=O···H hydrogen bonds drive the formation of molecular chains, which are then linked in a second dimension by aromatic C-H···π interactions. This results in a non-centrosymmetric orthorhombic crystal structure. The specific molecular packing within these self-assembled structures, with well-oriented dipole moments, gives rise to remarkable second-order NLO properties.

Furthermore, single crystals of DPFO can act as templates to guide the crystallization of other organic semiconductors. This template-induced unidirectional crystallization has been demonstrated for materials like rubrene (B42821) on polar, noncentrosymmetric DPFO crystals. Quantum chemical calculations indicate that electrostatic interactions are the guiding force for this effect, with channels of low electrostatic potential energy on the DPFO crystal surface directing the arrangement of the subsequent molecules. The compatibility of crystal cell parameters between the template and the crystallizing material is essential for this effect. The thermally induced rearrangement of phenyl rings in some fluorenone derivatives facilitates molecular reconfiguration, offering a model for developing dynamic materials with controllable shape changes.

The substitution pattern on the fluorenone core significantly influences the intermolecular interactions and the resulting self-assembly behavior. For example, substituting the 2 and 7 positions with naphthalenyl units leads to different polymorphs depending on the growth conditions. scispace.com These different crystal phases can exhibit distinct linear and nonlinear optical properties and may undergo thermally induced phase transitions. scispace.com Similarly, incorporating pyridine (B92270) groups at different positions on the fluorenone skeleton modulates intermolecular interactions and self-assembly, leading to materials with properties like thermochromic and mechanochromic luminescence or efficient NLO effects. rsc.org

Self-Assembly Strategies for Ordered Architectures

The self-assembly of this compound and its derivatives is a powerful strategy to create highly ordered supramolecular structures. These assemblies are primarily driven by non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. The planarity of the fluorenone core combined with the rotational freedom of the peripheral phenyl groups allows for a variety of packing motifs, leading to the formation of diverse and complex architectures.

Research has demonstrated that derivatives of 2,7-diphenylfluorenone can exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. acs.org This property is attributed to the restriction of intramolecular rotations in the solid state, which minimizes non-radiative decay pathways and enhances fluorescence quantum yields. For instance, certain 2,7-diphenylfluorenone derivatives have shown solid-state fluorescence quantum yields ranging from 29% to 65%. acs.org

The self-assembly process can be influenced by various external factors such as solvent polarity, temperature, and substrate interactions. rsc.org For example, the use of different solvents can induce polymorphism in the two-dimensional ordering of fluorenone derivatives on surfaces, leading to a diversity of intermolecular dipole-dipole interactions. rsc.org This tunability allows for the rational design of materials with specific optical and electronic properties.

One study highlighted the synthesis of 2,7-bis(4-methoxyphenyl)-9H-fluoren-9-one and 2,7-bis(4-ethylphenyl)-9H-fluoren-9-one, which display reversible stimuli-responsive solid-state luminescence switching. acs.org These compounds can transform between different crystalline forms with distinct emission colors in response to stimuli like temperature, pressure, or solvent vapor. acs.org This behavior is attributed to the formation of different excimers in the various solid phases, as confirmed by X-ray single-crystal structures and photophysical characterization. acs.org

Host-Guest Interactions in Functional Systems

The unique molecular architecture of this compound and its analogues makes them suitable candidates for host-guest chemistry. The fluorenone core can act as a binding site for various guest molecules through non-covalent interactions. These interactions are highly specific and depend on the size, shape, and electronic properties of both the host and the guest.

While direct studies on this compound as a host are limited, the broader class of fluorenone derivatives has been explored for their host-guest capabilities. The electron-rich cavity of some fluorenone-based macrocycles can serve as a host for electron-deficient guests. acs.org The binding affinity in such systems is governed by a combination of electrostatics, dipole moments, van der Waals forces, and hydrophobic effects. nih.gov

The dynamic and reversible nature of host-guest interactions allows for the development of "smart" materials that can respond to external stimuli. thno.org For instance, changes in pH, temperature, or the presence of specific ions can trigger the association or dissociation of the host-guest complex, leading to a measurable change in the system's properties, such as its fluorescence or color. thno.org This principle is fundamental to the design of sensors and controlled-release systems.

In the context of functional systems, host-guest complexes can be designed to enhance the solubility and stability of guest molecules, such as drugs or dyes, in various media. thno.org The encapsulation of a guest within a host molecule can protect it from degradation and control its release profile.

Application as Sensing Elements: Principles of Molecular Recognition and Transduction

The inherent photophysical properties of the this compound scaffold, particularly its fluorescence, make it a promising platform for the development of chemical sensors. The principle behind this application lies in the modulation of the fluorescence signal upon interaction with a specific analyte (guest). This process involves two key steps: molecular recognition and signal transduction.

Molecular recognition is the selective binding of the fluorenone-based sensor (host) to the target analyte. This selectivity is dictated by the complementary shapes, sizes, and chemical functionalities of the host and guest. The phenyl substituents at the 2 and 7 positions can be further functionalized with specific recognition units to enhance the selectivity towards a particular analyte.

Signal transduction is the process by which the binding event is converted into a measurable output signal. In the case of fluorescent sensors, the binding of the analyte to the fluorenone core can cause a change in its fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or a change in the fluorescence lifetime. These changes can be readily detected and quantified.

For example, the aggregation-induced emission (AIE) properties of some 2,7-diphenylfluorenone derivatives are particularly advantageous for sensing applications. acs.org In a "turn-on" sensor, the fluorenone derivative is non-fluorescent in its free state but becomes highly emissive upon binding to the analyte, which induces aggregation. This results in a low background signal and high sensitivity.

Development as Building Blocks for Hybrid Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The versatility of the this compound structure makes it an attractive building block for the synthesis of novel MOFs. While the parent compound lacks suitable donor sites for metal coordination, it can be functionalized to incorporate coordinating groups. mdpi.com

By introducing functionalities such as carboxylates or pyridyl groups onto the fluorenone or the peripheral phenyl rings, this compound derivatives can act as organic linkers in the construction of MOFs. mdpi.comresearchgate.net The rigid and well-defined geometry of the fluorenone core can impart stability and pre-determined porosity to the resulting framework.

The incorporation of the fluorenone moiety into the MOF structure can also bestow unique photophysical properties on the material. The inherent luminescence of the fluorenone linker can be retained or even enhanced within the framework, leading to the development of luminescent MOFs. These materials have potential applications in areas such as chemical sensing, bio-imaging, and light-emitting diodes (LEDs). The ordered arrangement of the fluorenone chromophores within the MOF can facilitate energy transfer processes and lead to tunable emission properties.

Furthermore, the porous nature of these hybrid MOFs can be exploited for gas storage and separation, catalysis, and drug delivery. The ability to tune the pore size and functionality by modifying the fluorenone-based linker allows for the rational design of MOFs with specific properties tailored for a particular application.

Emerging Research Directions and Future Outlook

Exploration of Novel Fluorenone-Based Hybrid Materials

The versatility of the fluorenone scaffold allows for its integration into a wide array of hybrid materials, where the combination of organic fluorenone derivatives with inorganic components or other organic moieties yields synergistic properties. A significant research thrust is the development of materials for advanced optoelectronic applications.

Another direction is the creation of hybrid metal-organic frameworks (MOFs) and luminescent supramolecular assemblies. While derivatives like 2,7-diphenyl-9H-fluoren-9-one are primarily used in purely organic materials, recent strategies have focused on incorporating metal coordination sites into the fluorenone structure. researchgate.net For example, the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one creates a building block with nitrogen-containing pyridyl groups that can coordinate with metal ions. researchgate.net This opens the door to fabricating novel hybrid materials with tailored photophysical properties for applications in sensing, light-emitting diodes (LEDs), and biomarkers. researchgate.net

Furthermore, hybrid materials based on fluorene (B118485) and benzocyclobutene (BCB) derivatives are being explored for use as high-performance dielectric materials in electronics, capitalizing on their high thermal stability and excellent insulating properties. tandfonline.com

Table 1: Examples of Fluorenone-Based Hybrid Material Systems

| Hybrid System Type | Fluorenone Derivative Role | Inorganic/Other Component | Target Application |

|---|---|---|---|

| Self-Assembled Monolayer (SAM) | Electron Transport Layer | ITO, TiO₂, Perovskite | Photovoltaics annualreviews.orgfrontiersin.organnualreviews.org |

| Supramolecular Assembly | Luminescent Building Block | Metal Ions | Sensing, Photonics researchgate.net |

| Polymer Composite | Dielectric Matrix | Benzocyclobutene (BCB) | Electronics tandfonline.com |

Development of Advanced Computational Frameworks for Predictive Design

The sheer number of possible chemical modifications to the fluorenone core makes experimental-only approaches to materials discovery slow and costly. Consequently, the development of advanced computational frameworks to predict material properties and guide synthesis is a critical and rapidly advancing field. These frameworks integrate quantum chemical calculations, machine learning (ML), and high-throughput virtual screening (HTVS) to accelerate the design of new functional molecules. frontiersin.orgrsc.org

Density Functional Theory (DFT) is a cornerstone of this approach, enabling detailed investigation into the electronic and optical properties of new fluorenone derivatives. nih.govnih.gov Researchers use DFT to calculate key parameters like HOMO-LUMO energy gaps, which are crucial for charge transport efficiency, and to predict how different electron-donating or electron-withdrawing substituents will affect the molecule's absorption and emission spectra. researchgate.netnih.govresearchgate.net For instance, DFT studies have shown that fluorenol, a related compound, exhibits a smaller HOMO-LUMO gap than fluorenone, suggesting superior charge transport capabilities. nih.gov Such insights are invaluable for designing molecules tailored for specific applications like organic semiconductors or dye-sensitized solar cells. researchgate.netnih.gov

Building on these fundamental calculations, Machine Learning (ML) and Artificial Intelligence (AI) are being deployed to create predictive models that bypass the need for resource-intensive quantum calculations for every new molecule. annualreviews.organnualreviews.orgicisequynhon.com These models can be trained on large datasets of known organic materials, including DFT-computed properties, to learn complex structure-property relationships. frontiersin.organnualreviews.org Using simple inputs like the SMILES string of a molecule, ML models can rapidly predict electronic properties with high accuracy, enabling the screening of vast virtual libraries of potential fluorenone derivatives. annualreviews.orgicisequynhon.com

This leads to the concept of High-Throughput Virtual Screening (HTVS) , where computational tools are used to evaluate millions of candidate molecules against a set of desired performance criteria. rsc.orgresearchgate.netrsc.org This data-driven approach allows researchers to identify the most promising candidates for synthesis, dramatically increasing the efficiency of the materials discovery pipeline. rsc.orgrsc.org For example, a virtual screen could identify fluorenone derivatives with the optimal energy levels and charge transport properties for use in a specific type of OLED device.

Table 2: Computational Tools in Fluorenone Material Design

| Computational Method | Purpose | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | In-depth analysis of electronic and optical properties of individual molecules. | HOMO/LUMO energies, energy gaps, absorption spectra, molecular orbital distributions. researchgate.netnih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Building mathematical models to correlate molecular structure with specific properties. | Predictive equations for properties like ionization potential and band gaps. frontiersin.orgicisequynhon.com |

| Machine Learning (ML) / Artificial Intelligence (AI) | Rapid prediction of properties for large numbers of molecules based on learned data. | Predicted electronic/optical properties, classification of materials, generative design of new molecules. annualreviews.organnualreviews.orgrsc.org |

| High-Throughput Virtual Screening (HTVS) | Efficiently searching large chemical libraries for top-performing candidate molecules. | Ranked list of promising molecules for experimental synthesis and testing. rsc.orgresearchgate.net |

Strategies for Enhancing Performance-Relevant Phenomena in Devices

A central goal of current research is to strategically modify the this compound structure to enhance specific physical phenomena that underpin device performance. These strategies involve fine-tuning the molecule's interaction with light, its ability to transport charge, and its stability in a device setting.

One key strategy is the creation of donor-acceptor (D-A) structures . By introducing electron-donating groups to the fluorenone core (which acts as an acceptor), researchers can induce intramolecular charge transfer (ICT). icisequynhon.com This phenomenon is critical for tuning the optical and electronic properties of the molecule. For example, in fluorescent sensors, the D-A design can lead to a state that is initially non-emissive; upon binding with a target analyte, the ICT pathway can be inhibited, causing a "turn-on" fluorescence response with high sensitivity. icisequynhon.com In organic electronics, controlling the ICT character is essential for designing materials with desired absorption in the solar spectrum or for achieving efficient electroluminescence in OLEDs. tandfonline.com

Another approach involves modifying the molecular structure to control excited-state deactivation pathways . The efficiency of light-emitting devices depends on maximizing radiative decay (fluorescence) while minimizing non-radiative decay pathways. Research has shown that the type and position of substituents on the fluorenone core significantly influence these rates. researchgate.net For instance, electron-donating groups tend to promote internal conversion (a non-radiative process), while electron-withdrawing groups can increase intersystem crossing. researchgate.net By carefully selecting substituents, the fluorescence quantum yield and the color of emitted light can be precisely controlled.

Furthermore, for applications in photovoltaics and transistors, enhancing performance involves optimizing molecular packing in the solid state to facilitate efficient charge transport . This can be achieved by designing molecules that self-assemble into ordered structures. The use of fluorenone derivatives as SAMs in perovskite solar cells is a prime example, where the ordered monolayer not only transports electrons efficiently but also passivates the underlying surface, reducing charge recombination losses and improving device stability and efficiency. rsc.org

Interdisciplinary Collaborations and Translational Research Avenues

The journey of a novel fluorenone-based material from a laboratory curiosity to a component in a commercial device or a tool for biomedical research necessitates extensive collaboration across diverse scientific disciplines. The complexity of modern materials science problems requires the integration of expertise from chemistry, physics, engineering, computer science, and biology.

In the realm of optoelectronics , the development of new materials for OLEDs or solar cells requires a synergistic effort. Synthetic chemists design and create new fluorenone derivatives, while physicists and materials scientists characterize their photophysical properties in thin films and fabricate prototype devices. tandfonline.com Electrical engineers then test these devices and provide crucial feedback on performance metrics, guiding the next cycle of molecular design.

A significant translational avenue is emerging in biomedical applications . The unique photophysical properties of fluorenone derivatives make them excellent candidates for fluorescent probes in bioimaging. dntb.gov.ua Developing these probes requires collaboration between organic chemists who synthesize the molecules and cell biologists who test their efficacy and specificity in imaging live cells using techniques like two-photon fluorescence microscopy. dntb.gov.ua Another promising medical application is in diagnostics and therapy. For example, fluorenone derivatives have been developed as radiotracers for SPECT imaging of specific receptors in the brain, which could aid in the diagnosis of neurological disorders. nih.gov This work inherently links synthetic chemistry with nuclear medicine, pharmacology, and neurology.

The rise of computational design frameworks also highlights the growing importance of collaboration between experimental chemists and computational scientists. nih.gov As ML and AI models become more predictive, they can significantly reduce the number of trial-and-error experiments, but these models rely on high-quality experimental data for training and validation, creating a crucial feedback loop between in silico prediction and laboratory validation. frontiersin.org

Q & A

Q. What are the most reliable synthetic routes for 2,7-Diphenyl-9H-fluoren-9-one?

- Methodological Answer : A common approach involves Grignard reagent addition to a fluorenone precursor. For example, reacting 4,5-dimethyl-2,7-diphenyl-9H-fluoren-9-one with PhMgBr in THF yields derivatives with high efficiency (91% yield) . Alternatively, palladium-catalyzed annulation of arynes with 2-haloarenes provides a scalable route for fluoren-9-one derivatives, though optimization of catalyst loading (e.g., Pd(OAc)₂) and ligands is critical for reproducibility .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are indispensable for confirming substitution patterns. For instance, H NMR peaks at δ 7.60–7.55 (m, 4H) and δ 2.84 (s, 6H) indicate aromatic protons and methyl groups, respectively .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry and crystallographic parameters. The IUPAC-standard InChIKey (YLQWCDOCJODRMT-UHFFFAOYSA-N) ensures structural validation .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor purity.

- Thermogravimetric Analysis (TGA) : Determine thermal stability by observing decomposition temperatures (e.g., CRC Handbook reports fluorenone derivatives with melting points >200°C) .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic properties. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended.

- Crystallographic Software : SHELXD and SHELXE enable phase determination for structurally complex derivatives, especially for handling twinned data .

Q. What strategies resolve contradictions in solubility data for fluorenone derivatives?

- Methodological Answer : Cross-reference experimental measurements with authoritative databases. For example:

Q. How can functionalization at the 9-position be achieved without disrupting the fluorenone core?

- Methodological Answer :

- Phosphonic Acid Functionalization : React (9H-fluoren-9-yl)urea with formaldehyde and PCl₃ to synthesize α-aminophosphonic acids. IR and P NMR (δ 20–25 ppm) confirm successful substitution .

- Spirocyclic Derivatives : Use Ba(OH)₂-mediated hydrolysis of spiro(fluoren-9,4′-imidazolidine)-2′,5′-dione to introduce heterocyclic moieties .

Q. What mechanistic insights exist for palladium-catalyzed reactions involving fluorenone derivatives?

- Methodological Answer : The annulation mechanism involves oxidative addition of Pd(0) to 2-haloarenes, followed by alkyne insertion and reductive elimination. Key intermediates can be trapped using stoichiometric Pd studies. Kinetic isotope effects (KIEs) and Hammett plots further elucidate rate-determining steps .

Data Analysis and Optimization

Q. How should researchers address low yields in cross-coupling reactions with this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or NiCl₂ with ligands like PPh₃ or Xantphos.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides.

- In Situ Monitoring : Use F NMR to track fluorine-containing intermediates .

Q. What are best practices for resolving ambiguous crystallographic data?

- Methodological Answer :

- Twinned Data Refinement : SHELXL’s TWIN and BASF commands adjust scaling factors for overlapping reflections .

- High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to improve signal-to-noise ratios.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (per OSHA HCS guidelines) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine powders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.